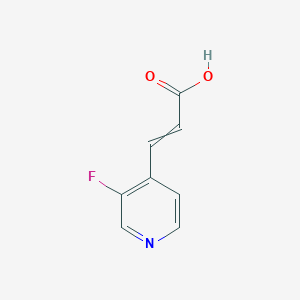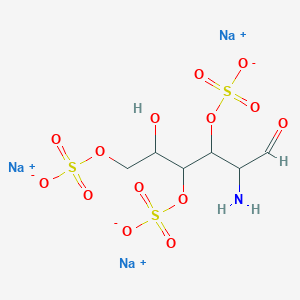
CIC-AP;Ciclesonide active principle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desisobutyryl-ciclesonide is an active metabolite of ciclesonide, a novel inhaled corticosteroid used primarily for the treatment of asthma and other obstructive airway diseases. Ciclesonide is a prodrug that is converted to desisobutyryl-ciclesonide in the lungs by pulmonary esterases. This conversion enhances its anti-inflammatory effects while minimizing systemic side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desisobutyryl-ciclesonide involves the hydrolysis of ciclesonide by esterases. Ciclesonide is administered as a prodrug via a metered-dose inhaler, and upon deposition in the lungs, it is hydrolyzed to form desisobutyryl-ciclesonide . The reaction conditions for this hydrolysis are typically physiological, occurring naturally within the human body.
Industrial Production Methods: Industrial production of desisobutyryl-ciclesonide is closely tied to the production of ciclesonide. The latter is synthesized through a series of chemical reactions, including esterification and cyclization, followed by purification processes. The final product, ciclesonide, is then formulated into inhalation products that, upon administration, convert to desisobutyryl-ciclesonide in vivo .
Chemical Reactions Analysis
Types of Reactions: Desisobutyryl-ciclesonide undergoes several types of chemical reactions, primarily hydrolysis and esterification. The hydrolysis of ciclesonide to desisobutyryl-ciclesonide is a key reaction, catalyzed by esterases in the lungs .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of esterases, which are naturally occurring enzymes in the human body. The reaction conditions are physiological, typically occurring at body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of ciclesonide is desisobutyryl-ciclesonide. Additionally, desisobutyryl-ciclesonide can form reversible conjugates with fatty acids, such as oleate and palmitate, which are pharmacologically inactive .
Scientific Research Applications
Desisobutyryl-ciclesonide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its anti-inflammatory properties and its role in the treatment of asthma and other respiratory conditions. Research has shown that desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to ciclesonide, making it more effective in reducing inflammation .
In addition to its medical applications, desisobutyryl-ciclesonide is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body. These studies are crucial for optimizing the dosing and delivery of ciclesonide-based therapies .
Mechanism of Action
Desisobutyryl-ciclesonide exerts its effects by binding to the glucocorticoid receptor with high affinity. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation in the airways. The compound also limits capillary dilatation and permeability, restricting the accumulation of inflammatory cells such as polymorphonuclear leukocytes and macrophages .
Comparison with Similar Compounds
Similar Compounds: Desisobutyryl-ciclesonide is similar to other inhaled corticosteroids such as fluticasone propionate, budesonide, and beclomethasone dipropionate. These compounds are also used for the treatment of asthma and other inflammatory airway diseases .
Uniqueness: What sets desisobutyryl-ciclesonide apart from other similar compounds is its conversion from a prodrug (ciclesonide) to an active metabolite in the lungs. This conversion process enhances its local anti-inflammatory effects while minimizing systemic side effects. Additionally, desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to its parent compound, making it more potent and effective .
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1 |
InChI Key |
OXPLANUPKBHPMS-GAFDLLBCSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
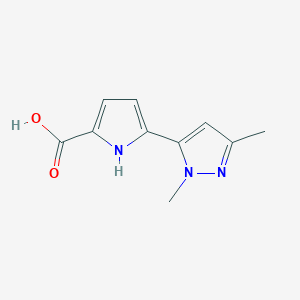
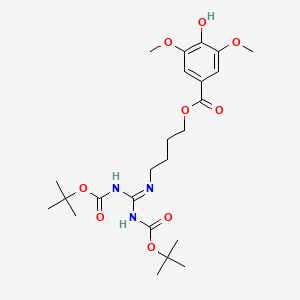
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
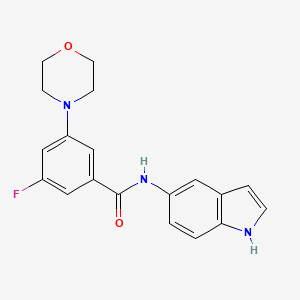
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14787789.png)

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
